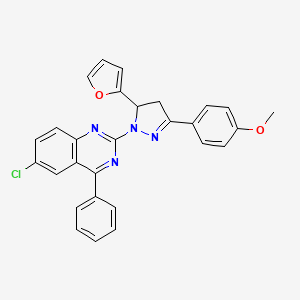
6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C28H21ClN4O2 and its molecular weight is 480.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Antitumor Activities
Research has explored the synthesis of novel binary and fused compounds based on lawsone, which serves as an important precursor in the creation of compounds with antioxidant and antitumor activities. These compounds have shown potential against Ehrlich ascites carcinoma (EAC) cells, with their geometrical isomers and properties investigated using density functional theory (DFT) (Hassanien, Abd El-Ghani, & Elbana, 2022).
Antiproliferative Activity
Another study focused on the synthesis of a series of indenopyrazoles, identifying compounds with promising antiproliferative activity towards human cancer cells without affecting antimicrobial and antimalarial activities. This research suggested that specific structural modifications could enhance cell growth inhibition properties, making these compounds interesting candidates for further investigation in cancer treatment (Minegishi et al., 2015).
EGFRwt-TK Inhibition for Antitumor Agents
Novel 4-arylaminoquinazoline derivatives were synthesized and evaluated for their biological activities, particularly as inhibitors of tumor cells and the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). Some compounds showed potent antitumor activities, offering insights into developing anti-cancer drugs targeted at EGFR-TK (Zhang et al., 2019).
Antimicrobial Activity
Compounds with a similar chemical framework have been synthesized and evaluated for their antimicrobial activities. This includes the development of novel 4(3H)-quinazolinone derivatives showing potential as anti-inflammatory and analgesic agents, highlighting the versatility of quinazoline derivatives in therapeutic applications (Farag et al., 2012).
Molecular Docking and Synthesis Studies
Further studies include the synthesis, characterization, and evaluation of tricyclic indan derivatives as melatonin receptor agonists, showcasing the potential of these compounds in treating sleep disorders and other conditions. The optimization of substituents led to compounds with strong affinity for human MT1 receptors, demonstrating the impact of molecular design on pharmacological effects (Uchikawa et al., 2002).
Propiedades
IUPAC Name |
6-chloro-2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O2/c1-34-21-12-9-18(10-13-21)24-17-25(26-8-5-15-35-26)33(32-24)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDZVYJQCYPGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine](/img/structure/B2793849.png)
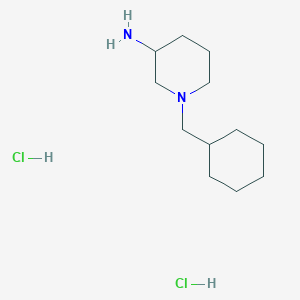

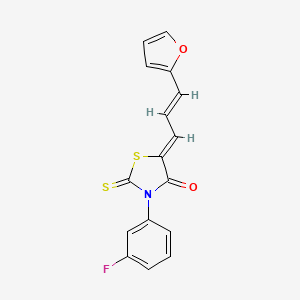


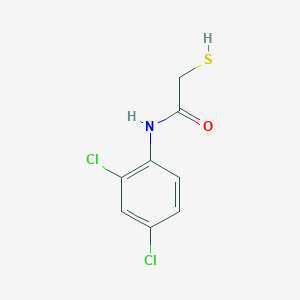
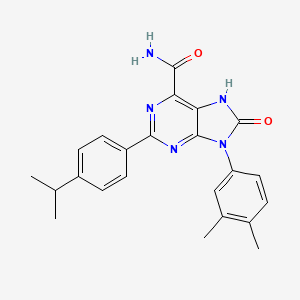
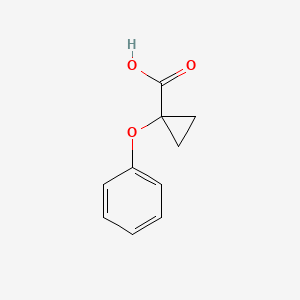
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2793864.png)
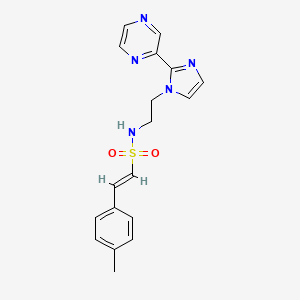
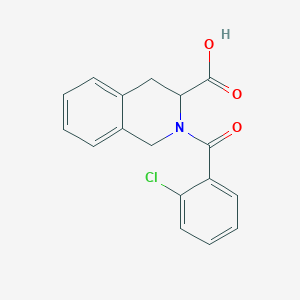
![N-[1-(But-2-ynoylamino)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2793869.png)

